molecular formula C31H32ClN5O2S2 B610997 5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride

5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride

Cat. No.: B610997
M. Wt: 606.2 g/mol
InChI Key: LGRBDTOIPNDWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SRT3025 hydrochloride is a potent and selective activator of sirtuin 1, a protein that plays a crucial role in cellular regulation, including aging, transcription, and apoptosis. This compound is known for its ability to reduce cellular acetylation of sirtuin 1 substrates such as FoxO1 and histone 3. It has shown efficacy in various in vivo models, including murine atherosclerosis and ovariectomy-induced bone loss .

Scientific Research Applications

SRT3025 hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the activation of sirtuin 1 and its effects on cellular processes.

    Biology: Investigated for its role in regulating cellular aging, apoptosis, and transcription.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as atherosclerosis, osteoporosis, and metabolic disorders.

    Industry: Utilized in the development of new drugs targeting sirtuin 1 pathways.

Safety and Hazards

SRT3025 HCl is considered toxic and may cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Biochemical Analysis

Biochemical Properties

SRT3025 Hydrochloride interacts with several biomolecules, most notably the Sirt1 enzyme. It is known to reduce cellular acetylation of Sirt1 substrates such as FoxO1 and histone 3 . This interaction plays a critical role in various biochemical reactions .

Cellular Effects

SRT3025 Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits RANKL-induced osteoclast differentiation, fusion, and resorptive capacity without affecting osteoclast survival . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of SRT3025 Hydrochloride involves its binding interactions with biomolecules and its influence on gene expression. It activates AMPK and deacetylates RelA/p65 lysine 310, which is critical for the activation of the NF-κB signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SRT3025 Hydrochloride have been observed to change over time. For instance, it has been shown to decrease plasma levels of LDL-cholesterol and total cholesterol and reduce atherosclerosis over a period of 12 weeks .

Dosage Effects in Animal Models

In animal models, the effects of SRT3025 Hydrochloride vary with different dosages. For example, it has been shown to fully reverse the deleterious effects of ovariectomy (OVX) on vertebral bone mass, microarchitecture, and femoral biomechanical properties when administered at 50 and 100 mg/kg·d for 6 weeks starting 6 weeks after OVX .

Metabolic Pathways

SRT3025 Hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as AMPK and influences metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SRT3025 hydrochloride involves multiple steps, starting with the preparation of the core thiazole structure. The key steps include:

    Formation of the Thiazole Ring: This involves the reaction of appropriate thioamide and α-haloketone under basic conditions.

    Substitution Reactions: The introduction of various substituents on the thiazole ring is achieved through nucleophilic substitution reactions.

    Coupling Reactions: The final product is obtained by coupling the thiazole derivative with other aromatic compounds using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of SRT3025 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SRT3025 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, ethanol, and water.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of SRT3025 hydrochloride, which may have different biological activities.

Comparison with Similar Compounds

Similar Compounds

    SRT1720 hydrochloride: Another sirtuin 1 activator with similar biological effects.

    Resveratrol: A natural compound known for its sirtuin-activating properties.

    Sirtinol: A sirtuin inhibitor used for comparative studies.

Uniqueness

SRT3025 hydrochloride is unique in its high potency and selectivity for sirtuin 1 activation. Unlike other similar compounds, it has shown significant efficacy in various in vivo models, making it a valuable tool for scientific research and potential therapeutic applications .

Properties

IUPAC Name

5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O2S2.ClH/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36;/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRBDTOIPNDWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride
Reactant of Route 2
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride

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